molecular formula C14H14N6O4 B8769644 6-Ethoxycarbonyl-5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

6-Ethoxycarbonyl-5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No. B8769644
M. Wt: 330.30 g/mol
InChI Key: BQGCEQCETBHXOH-UHFFFAOYSA-N
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Patent
US04918074

Procedure details

To 50 ml of ethanol are added 2.6 g of ethyl 3-nitro-α-acetylcinnamate and 0.9 g of 5-aminotetrazole, and then heated under reflux for 16 hours. On cooling, 2 g of 6-ethoxycarbonyl-5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine, melting at 210°-212° C., is obtained.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:17]=[CH:18][CH:19]=1)[CH:7]=[C:8]([C:14](=O)[CH3:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])([O-:3])=[O:2].[NH2:20][C:21]1[NH:25][N:24]=[N:23][N:22]=1>C(O)C>[CH2:12]([O:11][C:9]([C:8]1[CH:7]([C:6]2[CH:17]=[CH:18][CH:19]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:22]2[N:23]=[N:24][N:25]=[C:21]2[NH:20][C:14]=1[CH3:15])=[O:10])[CH3:13]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)OCC)C(C)=O)C=CC1
Name
Quantity
0.9 g
Type
reactant
Smiles
NC1=NN=NN1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC=2N(C1C1=CC(=CC=C1)[N+](=O)[O-])N=NN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.